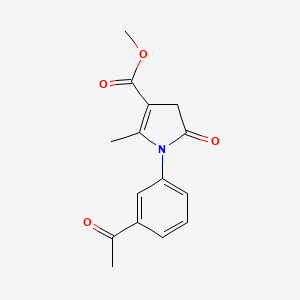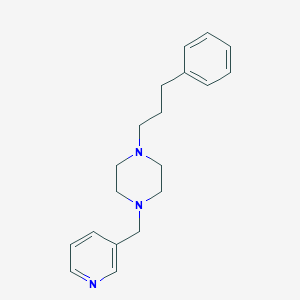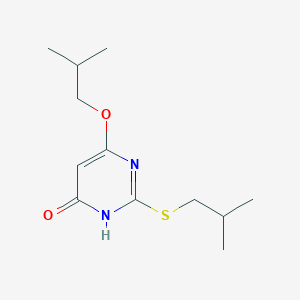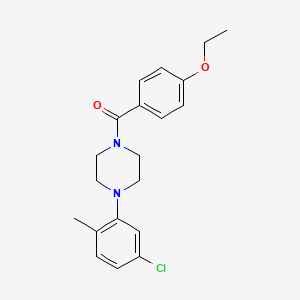
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FL-1060, is a synthetic compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its various biological activities.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Moreover, N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its potential applications in the field of medicinal chemistry. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. However, one of the limitations of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of novel derivatives of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its cellular targets. Moreover, the potential applications of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer and inflammatory diseases, need to be further explored. Finally, the in vivo efficacy and safety of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide need to be evaluated in animal models before clinical trials can be initiated.
Conclusion:
In conclusion, N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. The synthesis method of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride. The mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested to interact with various cellular targets. N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, including the inhibition of cancer cell growth and the production of pro-inflammatory cytokines and chemokines. However, its limited solubility in water is a limitation for its potential applications. Further research is required to investigate the potential applications, mechanism of action, and safety of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride to obtain 3-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid. This is further reacted with methoxyamine hydrochloride and EDC/HOBt to obtain the desired product, N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)19-12-6-3-5-11(18)9-12/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFMQXSVIBCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)
![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)


![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
